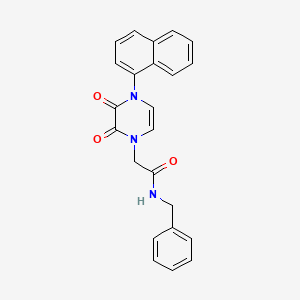

N-benzyl-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-benzyl-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide” is a complex organic compound. It contains a benzyl group, a naphthalene ring, a pyrazine ring, and an acetamide group . These groups are common in many pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

This compound, like other organic compounds, would likely undergo various chemical reactions depending on the conditions. These could include substitution reactions, addition reactions, or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility, and reactivity .科学的研究の応用

Thermoelectric and Transistor Applications

N-type fused lactam semiconducting polymers, which include structures similar to N-benzyl-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide, have been synthesized for use in thermoelectric and transistor applications. These polymers, created through a transition-metal-free aldol polycondensation, demonstrate high efficiency and environmental friendliness. The study highlights the role of central acene core size modulation in optimizing electronic performance for these applications, with certain polymers displaying among the highest power factors reported for n-type materials (Chen et al., 2020).

Antimicrobial and Antiproliferative Activities

Thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, related to the core structure of interest, have been synthesized and evaluated for their antimicrobial and antiproliferative activities. The research found certain derivatives to be potent against HCT-116 cancer cells, indicating the potential for therapeutic applications in cancer treatment (Mansour et al., 2020).

Environmental Biodegradation

Naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4, which may interact with compounds similar to N-benzyl-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide, can oxidize toluene and ethylbenzene to various products. This enzyme's activity underscores the potential for bioremediation applications, particularly in the oxidative degradation of volatile organic compounds (Lee & Gibson, 1996).

Anti-Parkinson's Screening

Novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives have been synthesized and evaluated for their anti-Parkinson's activity. This research suggests the potential of such compounds in developing new treatments for Parkinson's disease, highlighting significant anti-Parkinson's activity in experimental models (Gomathy et al., 2012).

Computational and Pharmacological Evaluation

Heterocyclic novel derivatives, including structures similar to the compound of interest, have been computationally and pharmacologically evaluated for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research points to the versatility of these compounds in medicinal chemistry, offering insights into their potential therapeutic uses (Faheem, 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-benzyl-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c27-21(24-15-17-7-2-1-3-8-17)16-25-13-14-26(23(29)22(25)28)20-12-6-10-18-9-4-5-11-19(18)20/h1-14H,15-16H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNCBNYGDKOHGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({1-[6-(Dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2655960.png)

![1-[1-(Benzenesulfonyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2655961.png)

![methyl 3-{[({1-[3-(anilinocarbonyl)phenyl]-1H-imidazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2655962.png)

![4-Methyl-2-phenyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2655964.png)

![Tert-butyl 3'-bromo-5',7'-dihydrospiro[[1,4]oxazepane-6,6'-pyrrolo[1,2-A]imidazole]-4-carboxylate](/img/structure/B2655968.png)

![6b-methyl-6b,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione](/img/structure/B2655974.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide](/img/structure/B2655975.png)

![2-Chloro-3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2655978.png)

![3-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2655980.png)